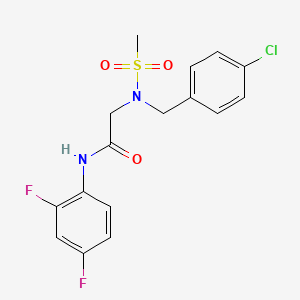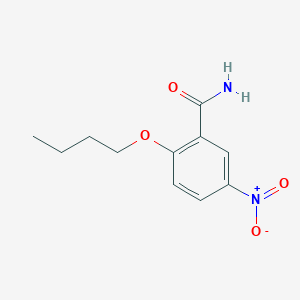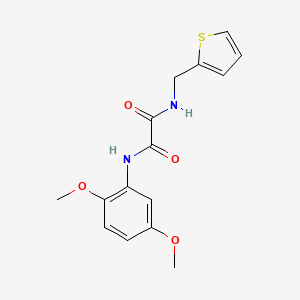
N~2~-(4-chlorobenzyl)-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
This compound is a complex organosulfur molecule, notable for its incorporation of both chlorobenzyl and difluorophenyl groups attached to a glycinamide backbone modified by a methylsulfonyl moiety. It represents a class of chemicals studied for their diverse biological activities and chemical properties. The specific compound is an area of interest due to its unique structural features, which suggest potential for specific chemical reactions and interactions.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including the use of sulfonamide and sulfamide derivatives as key intermediates. Techniques such as the arylation of C(sp3)−H bonds and sulfonation reactions are critical in introducing specific functional groups (Fei Wen et al., 2020; M. Tozer et al., 1999). These methods highlight the complexity of synthesizing such molecules, requiring precise conditions and reagents to achieve the desired chemical structure.
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography, plays a crucial role in understanding the spatial arrangement of atoms within these compounds. Studies on related molecules, such as tetrazole derivatives, provide insight into the planarity of aromatic systems and the impact of substituents on molecular conformation (B. Al-Hourani et al., 2015). These analyses are essential for predicting the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar molecules, involving reactions like sulfonamide and sulfamide formation, which are pivotal for introducing sulfonate groups into aromatic systems. Such reactions are often utilized in the synthesis of pharmaceuticals and agrochemicals due to their ability to modify the physicochemical properties of compounds (M. Tozer et al., 1999; D. Crich et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. The presence of fluorine atoms and a methylsulfonyl group could affect the compound's polarity, solubility in organic solvents, and interaction with biological molecules. Studies on similar compounds provide valuable data for predicting these properties, essential for formulation and application development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the molecule. For instance, the sulfonamide and sulfamide groups in related compounds exhibit specific reactivity patterns, such as susceptibility to hydrolysis under acidic or basic conditions, which could be relevant for the compound (M. Tozer et al., 1999; D. Crich et al., 2000).
- Synthesis and chemical reactions: (Fei Wen & Zheng Li, 2020), (M. Tozer et al., 1999).
- Molecular structure analysis: (B. Al-Hourani et al., 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-25(23,24)21(9-11-2-4-12(17)5-3-11)10-16(22)20-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCIJZRHNOIMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea](/img/structure/B4386601.png)
![3'-hydroxy-1'-isopropyl-1',8'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-e][1,4]thiazepin]-7'(6'H)-one](/img/structure/B4386612.png)



![3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386655.png)
acetyl]amino}benzoate](/img/structure/B4386661.png)
![2-(4-biphenylyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4386669.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)


![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)
